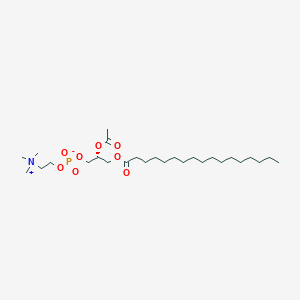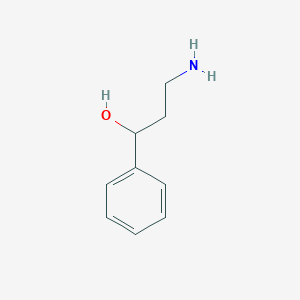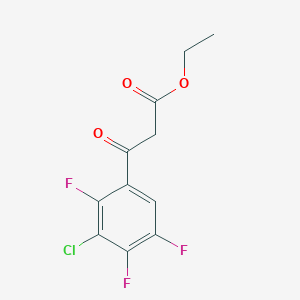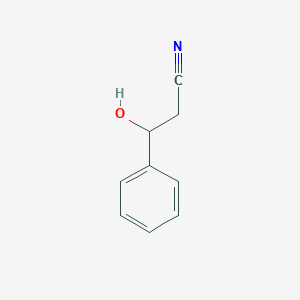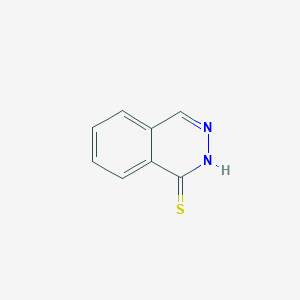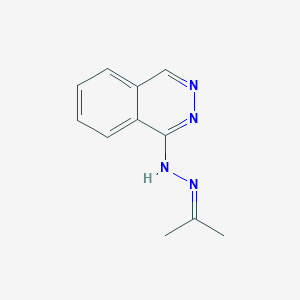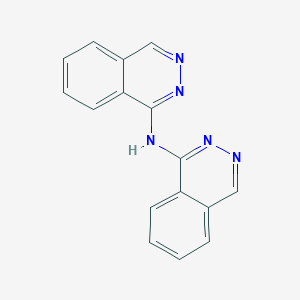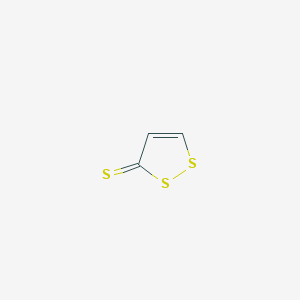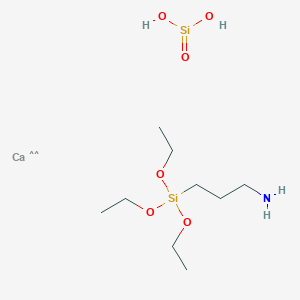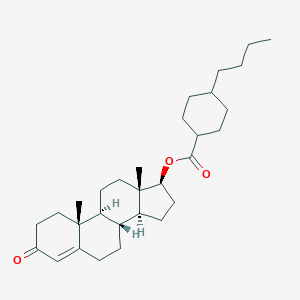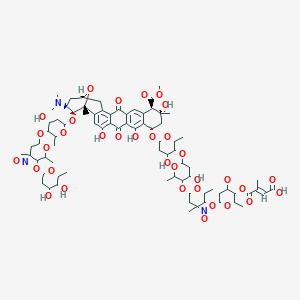
Viridic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viridic acid is a natural product that is produced by various types of fungi. It is a secondary metabolite that has been found to have a range of biological activities, including antifungal, antibacterial, and anticancer properties. The compound has been the subject of significant scientific research, and its potential applications in medicine and industry are being explored.
Mecanismo De Acción
The mechanism of action of viridic acid is not yet fully understood. However, it is believed to work by disrupting cellular processes in microorganisms and cancer cells. The compound has been found to inhibit the growth of various types of fungi and bacteria, and to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Viridic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus. The compound has also been found to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Viridic acid has a number of advantages for use in laboratory experiments. It is a natural product, which means it is readily available from fungal sources. It is also relatively easy to synthesize in the laboratory using chemical methods. However, there are some limitations to the use of viridic acid in lab experiments. For example, the compound has low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on viridic acid. One area of interest is the development of new drugs based on the compound's antifungal, antibacterial, and anticancer properties. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective treatments for fungal infections and cancer. Other areas of interest include the synthesis of new viridic acid derivatives with improved properties, and the exploration of the compound's potential applications in agriculture and industry.
Métodos De Síntesis
Viridic acid can be obtained from various fungal sources, including Penicillium sp. and Aspergillus sp. The compound can also be synthesized in the laboratory using chemical methods. One such method involves the use of a palladium-catalyzed cross-coupling reaction between two precursor molecules.
Aplicaciones Científicas De Investigación
Viridic acid has been the subject of numerous scientific studies, and its potential applications are being explored in various fields. In medicine, the compound has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. It has also been shown to have anticancer properties, and research is ongoing to determine its potential as a cancer treatment.
Propiedades
Número CAS |
106283-19-6 |
|---|---|
Nombre del producto |
Viridic acid |
Fórmula molecular |
C24H30N4O5 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[(2-aminoacetyl)-[2-(dimethylamino)benzoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]benzoic acid |
InChI |
InChI=1S/C24H30N4O5/c1-15(2)21(27(5)19-13-9-7-11-17(19)24(32)33)23(31)28(20(29)14-25)22(30)16-10-6-8-12-18(16)26(3)4/h6-13,15,21H,14,25H2,1-5H3,(H,32,33)/t21-/m0/s1 |
Clave InChI |
RNZJFWUBHXEONV-NRFANRHFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
SMILES |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
SMILES canónico |
CC(C)C(C(=O)N(C(=O)CN)C(=O)C1=CC=CC=C1N(C)C)N(C)C2=CC=CC=C2C(=O)O |
Sinónimos |
VIRIDICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)
![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)
